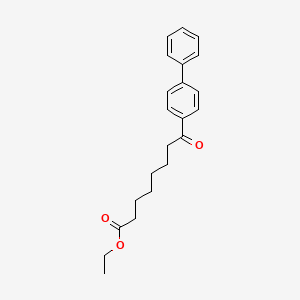

Ethyl 7-(4-biphenyl)carbonylheptanoate

Übersicht

Beschreibung

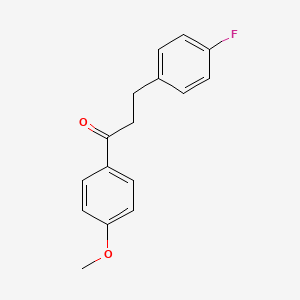

Ethyl 7-(4-biphenyl)carbonylheptanoate is a chemical compound with the molecular formula C21H24O2 . It is a derivative of heptanoic acid, which is a seven-carbon saturated fatty acid . The compound is characterized by the presence of a biphenyl group, which consists of two phenyl rings .

Molecular Structure Analysis

The molecular structure of Ethyl 7-(4-biphenyl)carbonylheptanoate is characterized by a heptanoate ester group attached to a biphenyl group . The biphenyl group consists of two phenyl rings connected by a single bond . The (E,E)-Ethyl-7-[(4-biphenyl)carbonyl]-2,4heptadienoate molecule contains a total of 48 bond(s). There are 26 non-H bond(s), 16 multiple bond(s), 9 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), and 1 ketone(s) (aromatic) .Wissenschaftliche Forschungsanwendungen

Isolation and Biological Activities

- Diarylheptanoids, with a structure similar to Ethyl 7-(4-biphenyl)carbonylheptanoate, have been isolated from various plant families and studied for their biological activities. These compounds show potential in pharmacological research due to their diverse biological properties (Jahng & Park, 2018).

Chemical Synthesis and Reduction Processes

- Ethyl 7-(4-biphenyl)carbonylheptanoate and related compounds have been synthesized and used in studies focusing on chemical synthesis and reduction processes. For instance, research on the reduction of carboxylic esters to alcohols, which is a key reaction in organic synthesis, has involved compounds structurally similar to Ethyl 7-(4-biphenyl)carbonylheptanoate (Ohta et al., 1999).

Medicinal Chemistry Applications

- Compounds analogous to Ethyl 7-(4-biphenyl)carbonylheptanoate have been explored in medicinal chemistry for their potential therapeutic properties. For example, related biaryl compounds have shown promise as anti-arthritic agents (Costa et al., 2012).

Material Science and Polymer Chemistry

- In the field of materials science, metal alkanoates with medium-size carbon chains, similar in structure to Ethyl 7-(4-biphenyl)carbonylheptanoate, have been utilized as precursors for various applications, including catalysts and painting industries (Mishra et al., 2007).

Eigenschaften

IUPAC Name |

ethyl 8-oxo-8-(4-phenylphenyl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-2-25-22(24)13-9-4-3-8-12-21(23)20-16-14-19(15-17-20)18-10-6-5-7-11-18/h5-7,10-11,14-17H,2-4,8-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPVUBIDRJQHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472539 | |

| Record name | Ethyl 7-(4-biphenyl)carbonylheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-biphenyl)carbonylheptanoate | |

CAS RN |

362669-47-4 | |

| Record name | Ethyl 7-(4-biphenyl)carbonylheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1354266.png)